2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiobenzaldehyde moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylanilino(oxo)acetic acid
- 2,6-Dimethoxyanilino(oxo)acetic acid
- 2,6-Difluoroanilino(oxo)acetic acid
Uniqueness
2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 2,6-dimethylphenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-6-5-7-14(2)18(13)17(19)11-10-15-8-3-4-9-16(15)12-20/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
SJCXKFUFHQDAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
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